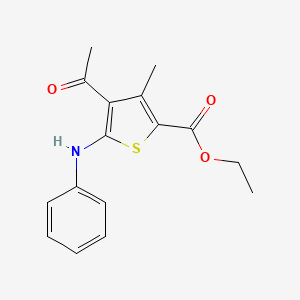![molecular formula C11H8ClN3S B1333064 2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile CAS No. 338750-88-2](/img/structure/B1333064.png)
2-{1-Amino-2-[(4-chlorophenyl)sulfanyl]-ethylidene}malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 2-(4-Chlorophenyl)ethylamine . It has potential use in Alzheimer therapy .
Synthesis Analysis
The compound has a CAS Number of 338750-88-2 and a molecular weight of 249.72 .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 215 - 217 . The density and other physical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Facilitation of Synthesis Processes : This compound aids in the efficient synthesis of 2-aminothiophene derivatives under ultrasonic aqueous conditions, showcasing its utility in facilitating synthesis processes (Mojtahedi et al., 2010).
Molecular Structure Optimization : Its role in synthesizing novel compounds with potential applications in various fields, including molecular structure optimization, is highlighted by research on thiophene-containing compounds (Mabkhot et al., 2016).
Medicinal and Diagnostic Applications
Alzheimer's Disease Research : A derivative of this compound, [18F]FDDNP, is used in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, providing valuable insights into the disease's progression (Shoghi-Jadid et al., 2002).
Antitubercular Activity : Certain derivatives, such as 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, have shown significant antitubercular properties, demonstrating the compound's potential in medicinal chemistry (Manikannan et al., 2010).
Chemical Synthesis and Material Science
Formation of Functionalized Pyrans : It is instrumental in the three-component synthesis of highly functionalized pyrans, indicating its role in the development of new materials and chemicals (Kumar et al., 2013).
Aminothiophene Derivatives Synthesis : The compound aids in the green and efficient synthesis of 2-aminothiophene derivatives, emphasizing its importance in environmentally-friendly chemical processes (Akbarzadeh & Dekamin, 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-amino-2-(4-chlorophenyl)sulfanylethylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c12-9-1-3-10(4-2-9)16-7-11(15)8(5-13)6-14/h1-4H,7,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAMGADBKNUMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=C(C#N)C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377248 |
Source


|
| Record name | SBB055365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338750-88-2 |
Source


|
| Record name | 2-[1-Amino-2-[(4-chlorophenyl)thio]ethylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338750-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SBB055365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)



![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)